

Spectroscopic and Physicochemical Profile of Diethylene Glycol Mono(2-ethylhexyl) Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-

Cat. No.: B075804

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol mono(2-ethylhexyl) ether (CAS No. 1559-36-0), a high-boiling point, colorless liquid, serves a variety of functions in industrial applications, including as a solvent and plasticizer.^{[1][2]} Its utility in formulations necessitates a thorough understanding of its spectroscopic and physicochemical properties for quality control, safety assessment, and research and development purposes. This technical guide provides a consolidated overview of the available spectroscopic data and physical characteristics of Diethylene glycol mono(2-ethylhexyl) ether, alongside detailed experimental methodologies relevant for its analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of Diethylene glycol mono(2-ethylhexyl) ether is presented in Table 1. These properties are crucial for handling, formulation, and safety considerations.

Table 1: Physicochemical Properties of Diethylene Glycol Mono(2-ethylhexyl) Ether

Property	Value	Reference
CAS Number	1559-36-0	[3]
Molecular Formula	C ₁₂ H ₂₆ O ₃	[3]
Molecular Weight	218.33 g/mol	[3]
Boiling Point	302.4 °C	[3]
Density	0.920 g/cm ³	[3]
Flash Point	136.7 °C	[3]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and identification of Diethylene glycol mono(2-ethylhexyl) ether. While comprehensive public data is limited, this section outlines the available information and provides predicted spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Specific experimental ¹H NMR data for Diethylene glycol mono(2-ethylhexyl) ether is not readily available in the public domain. However, based on the chemical structure, a predicted ¹H NMR spectrum would exhibit signals corresponding to the various proton environments in the molecule.

¹³C NMR: A ¹³C NMR spectrum for Diethylene glycol mono(2-ethylhexyl) ether is noted to be available on SpectraBase.[4] Due to access limitations, the detailed peak list is not provided here. The spectrum is expected to show distinct signals for each of the 12 carbon atoms in the molecule, with chemical shifts influenced by their local electronic environment (i.e., proximity to oxygen atoms).

Table 2: Predicted ¹H and ¹³C NMR Data for Diethylene Glycol Mono(2-ethylhexyl) Ether

Spectrum	Predicted Chemical Shifts (ppm) and Multiplicity
^1H NMR	Data not available
^{13}C NMR	Data not available

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum of Diethylene glycol mono(2-ethylhexyl) ether is available on SpectraBase.[4] The spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.

Table 3: Key Infrared Absorption Bands for Diethylene Glycol Mono(2-ethylhexyl) Ether

Functional Group	Expected Wavenumber (cm^{-1})
O-H Stretch (alcohol)	3500-3200 (broad)
C-H Stretch (alkane)	3000-2850
C-O Stretch (ether and alcohol)	1150-1050

Mass Spectrometry (MS)

No specific experimental mass spectrometry data for Diethylene glycol mono(2-ethylhexyl) ether has been identified in publicly accessible databases. The fragmentation pattern upon ionization would be expected to reflect the cleavage of the ether linkages and the alkyl chain.

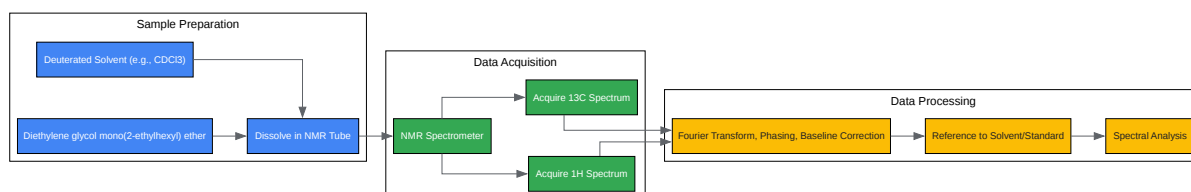
Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data discussed above. These protocols are based on standard techniques for the analysis of glycol ethers and similar organic compounds.

NMR Spectroscopy

A general procedure for acquiring ^1H and ^{13}C NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-20 mg of Diethylene glycol mono(2-ethylhexyl) ether in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ^1H spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Switch the probe to the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each carbon.
 - Set the spectral width to encompass the expected range (typically 0-220 ppm).
 - Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if desired.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).



[Click to download full resolution via product page](#)

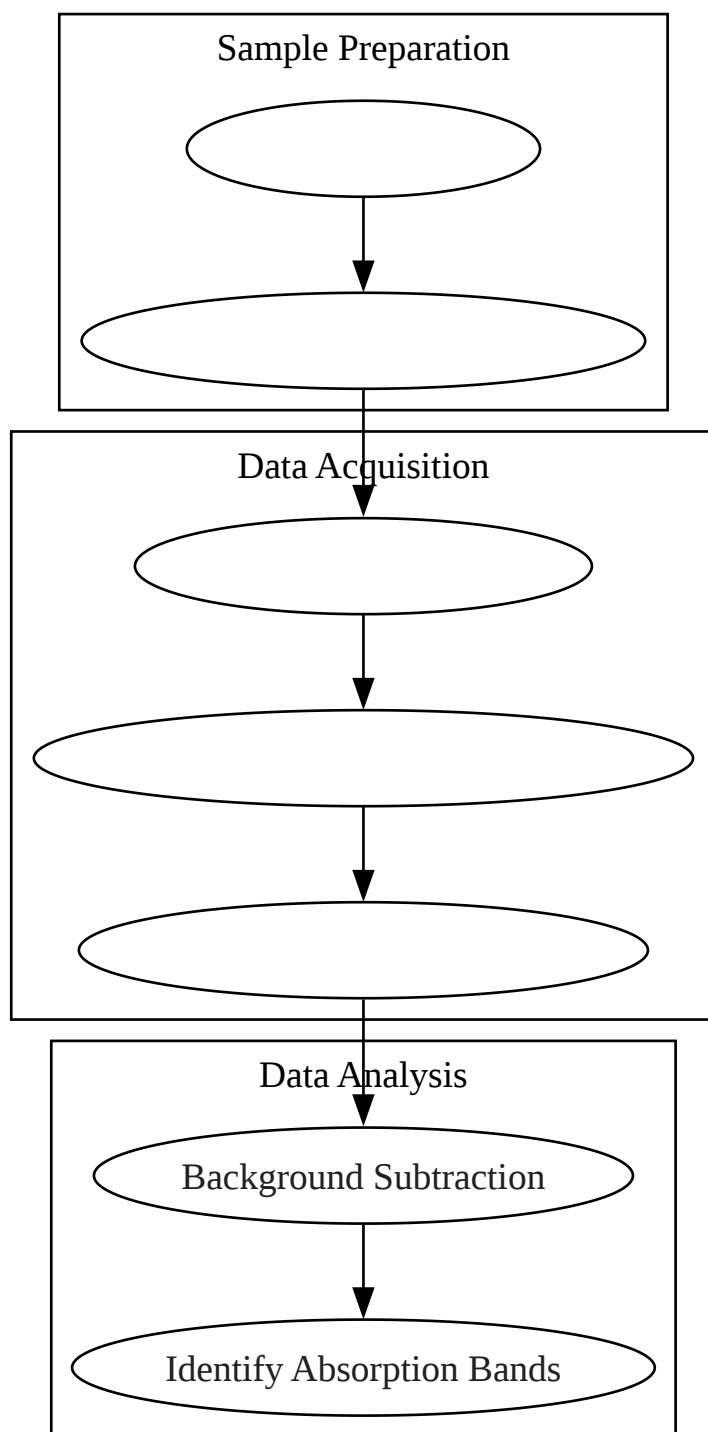
Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

For obtaining an IR spectrum, the following procedure can be followed:

- **Sample Preparation:**
 - **Neat Liquid:** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - **Solution:** Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid IR cell.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Place the sample in the spectrometer and record the sample spectrum.

- The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.



[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide has compiled the available spectroscopic and physicochemical data for Diethylene glycol mono(2-ethylhexyl) ether. While there are gaps in the publicly available experimental spectra, particularly for ^1H NMR and mass spectrometry, the provided information and generalized protocols offer a solid foundation for researchers and professionals working with this compound. The structured presentation of data and detailed workflows aim to facilitate easy reference and application in a laboratory setting. Further experimental work is encouraged to populate the missing spectral data and provide a more complete characterization of this industrially relevant chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Cas 1559-36-0 Diethylene Glycol 2-Ethylhexyl Ether Molecular Weight 218.34 G / Mol [ethersolvent.com]
- 3. Diethylene glycol mono(2-ethylhexyl) ether | 1559-36-0 | BAA55936 [biosynth.com]
- 4. Diethylene glycol monoethyl ether | $\text{C}_{10}\text{H}_{22}\text{O}_3$ | CID 8199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of Diethylene Glycol Mono(2-ethylhexyl) Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075804#spectroscopic-data-for-diethylene-glycol-mono-2-ethylhexyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com